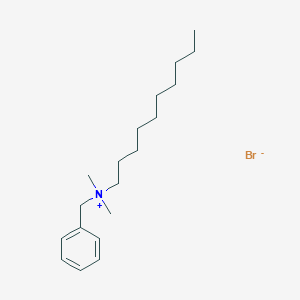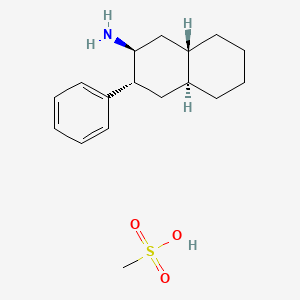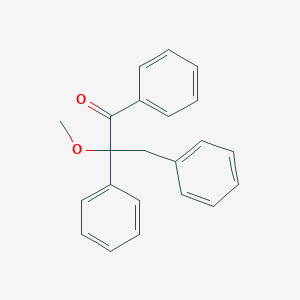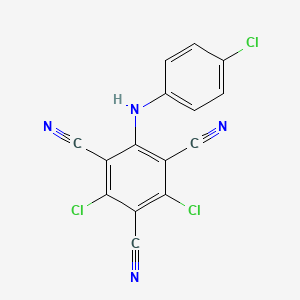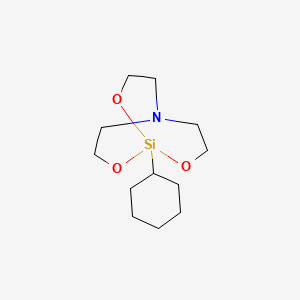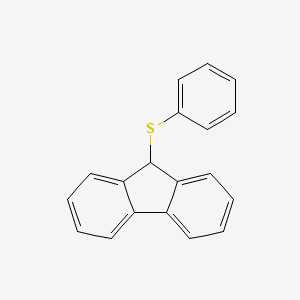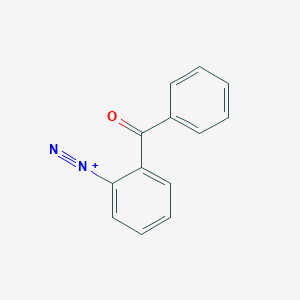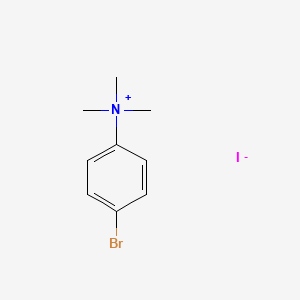
4-Bromo-N,N,N-trimethylanilinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N,N,N-trimethylanilinium iodide is a quaternary ammonium salt with the molecular formula C9H13BrIN. It is a derivative of aniline, where the nitrogen atom is substituted with three methyl groups and a bromine atom is attached to the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N,N-trimethylanilinium iodide typically involves the quaternization of 4-bromo-N,N-dimethylaniline with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
4-Bromo-N,N-dimethylaniline+Methyl iodide→4-Bromo-N,N,N-trimethylanilinium iodide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N,N,N-trimethylanilinium iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the parent aniline.
Methylation Reactions: The trimethylammonium group can act as a methylating agent in the presence of suitable nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include 4-substituted anilines.
Oxidation Reactions: Products include N-oxides.
Reduction Reactions: Products include the parent aniline.
Applications De Recherche Scientifique
4-Bromo-N,N,N-trimethylanilinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in methylation and substitution reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 4-Bromo-N,N,N-trimethylanilinium iodide involves its ability to act as a methylating agent. The compound can transfer a methyl group to nucleophiles, such as amines or thiols, through an S_N2 mechanism. The bromine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-N,N-dimethylaniline
- 4-Bromo-N,N-bis(trimethylsilyl)aniline
- 4-Bromo-N,N-diethyl-aniline
Uniqueness
4-Bromo-N,N,N-trimethylanilinium iodide is unique due to its quaternary ammonium structure, which imparts distinct reactivity compared to its tertiary and secondary analogs. The presence of the trimethylammonium group enhances its solubility in polar solvents and its ability to act as a methylating agent, making it valuable in various synthetic applications .
Propriétés
Numéro CAS |
33046-25-2 |
|---|---|
Formule moléculaire |
C9H13BrIN |
Poids moléculaire |
342.01 g/mol |
Nom IUPAC |
(4-bromophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C9H13BrN.HI/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,1-3H3;1H/q+1;/p-1 |
Clé InChI |
OLOIISBKVOVCIC-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC=C(C=C1)Br.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


